9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-
Overview
Description
9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- is a synthetic organic compound with the molecular formula C18H20N4O2. It is a derivative of anthracenedione, characterized by the presence of two aminoethyl groups attached to the 1 and 4 positions of the anthracenedione core. This compound is known for its applications in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with aminoethyl groups. The process can be summarized as follows:
Starting Material: 1,4-dichloroanthracene-9,10-dione.
Reagent: Ethylenediamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution reaction.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The aminoethyl groups can participate in substitution reactions, forming derivatives with different functional groups. For example, acylation reactions with acyl chlorides can yield amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: It is used in the development of organic semiconductors and dyes due to its unique electronic properties.
Analytical Chemistry: The compound serves as an analytical reagent for the detection of metal ions and other analytes.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound can induce cell cycle arrest at the G2-M phase, which is critical for its anticancer activity . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division .
Comparison with Similar Compounds
9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- can be compared with other similar compounds, such as:
Mitoxantrone: A well-known anticancer drug that shares structural similarities with 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-.
The uniqueness of 9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]- lies in its specific aminoethyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-bis(2-aminoethylamino)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-7-9-21-13-5-6-14(22-10-8-20)16-15(13)17(23)11-3-1-2-4-12(11)18(16)24/h1-6,21-22H,7-10,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOFSLDVRYQVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173604 | |
Record name | BBR 1722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-95-3 | |
Record name | BBR 1722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019853953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC281246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BBR 1722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BBR 1722 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8MK3I153T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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